molecular formula C10H11NO4S2 B12810778 Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate CAS No. 94215-35-7

Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate

Cat. No.: B12810778
CAS No.: 94215-35-7
M. Wt: 273.3 g/mol
InChI Key: QXKKNZRCMRBLPV-UHFFFAOYSA-N
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Description

Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate is a synthetic organic compound featuring a dithioacetate core linked to a benzyl group substituted with a hydroxy(oxido)amino moiety. This structure combines a reactive dithioester group with a redox-active aromatic system, making it of interest in coordination chemistry and biomedical applications.

Properties

CAS No.

94215-35-7

Molecular Formula

C10H11NO4S2

Molecular Weight

273.3 g/mol

IUPAC Name

methyl 2-[(4-nitrophenyl)methyldisulfanyl]acetate

InChI

InChI=1S/C10H11NO4S2/c1-15-10(12)7-17-16-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3

InChI Key

QXKKNZRCMRBLPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSSCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate typically involves multiple steps, starting with the preparation of the benzyl dithioacetate intermediate. This intermediate can be synthesized through the reaction of benzyl chloride with sodium dithioacetate under basic conditions. The resulting benzyl dithioacetate is then reacted with methyl chloroacetate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithio linkage to a thiol or disulfide.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate involves its interaction with molecular targets such as enzymes and receptors. The dithio linkage and the benzyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dithioester Functionality: Comparison with Benzyl Trimethylammonium Dithiobenzoate

The dithioester group in Methyl ((4-(hydroxy(oxido)amino)benzyl)dithio)acetate shares similarities with the dithiobenzoate anion in Benzyl Trimethylammonium Dithiobenzoate (C₁₇H₂₁NS₂) . Key structural and synthetic comparisons include:

Feature Benzyl Trimethylammonium Dithiobenzoate This compound (Inferred)
C–S Bond Lengths 1.685–1.689 Å (indicative of partial double bonds) Likely similar due to charge delocalization in dithioester groups.
Synthesis Method Reaction of benzyltrimethylammonium hydroxide with dithiobenzoic acid (60% yield) Potential synthesis via alkylation of dithioacetic acid derivatives.
Crystal System Orthorhombic (Pbca) with Z = 8 Unreported, but aromatic substituents may influence packing.
Reactivity Stabilized by charge delocalization over S atoms Hydroxy(oxido)amino group may enhance redox or coordination activity.

The shorter C–C bond lengths (1.497 Å vs. typical 1.54 Å) in the benzyl group of the dithiobenzoate compound suggest steric and electronic effects that may also influence the target compound’s conformation .

Ester Functionality: Comparison with Methyl 4-Acetamido-2-hydroxybenzoate

The methyl ester group in the target compound parallels Methyl 4-Acetamido-2-hydroxybenzoate , a derivative of salicylic acid . Key contrasts include:

Feature Methyl 4-Acetamido-2-hydroxybenzoate Target Compound
Functional Groups Acetamido, hydroxy, methyl ester Hydroxy(oxido)amino, dithioester, methyl ester
Synthetic Precursors 4-Aminosalicylic acid, acetyl chloride Likely requires dithioacetic acid and nitroso intermediates.
Applications Intermediate in drug synthesis (e.g., chlorobenzoates) Potential use in metal chelation or redox catalysis.

The acetamido group in the former compound enhances stability, whereas the hydroxy(oxido)amino group in the target may confer redox activity or ligand capabilities .

Oxidoamino Group: Comparison with Iron(III)-Peroxide Complexes

The hydroxy(oxido)amino substituent in the target compound resembles oxido ligands in Iron(III)-Peroxide Adducts, where oxygen insertion into Fe–N bonds generates reactive intermediates . For example:

  • In Rbpena ligands , oxido groups participate in FeIII-peroxide adduct formation, enabling O-atom transfer reactions .
  • The target compound’s hydroxy(oxido)amino group may similarly act as a redox-active site or metal-binding moiety, though its exact behavior requires further study.

Aromatic Substituents: Comparison with RSL3 (Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonylmethyl)benzyl)acetate)

The benzyl group in the target compound aligns with the 4-(methoxycarbonyl)benzyl substituent in RSL3 , a GPX4 inhibitor . Structural contrasts include:

Feature RSL3 Target Compound
Core Structure Indole-based scaffold with chloroacetyl group Benzyl-dithioacetate core
Dihedral Angles 82.4° (between indole and methoxycarbonyl planes) Likely influenced by hydroxy(oxido)amino steric effects.
Bioactivity GPX4 inhibition (IC₅₀ = 100 nM) Unreported, but redox-active groups may modulate cytotoxicity.

The perpendicular orientation of aromatic planes in RSL3 suggests that similar steric effects could govern the target compound’s conformation .

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